molecular formula C23H12F3NO4S2 B3010777 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 385392-43-8

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B3010777
CAS RN: 385392-43-8
M. Wt: 487.47
InChI Key: MGHDBDUYZZONTP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a chromen-7-yl group, and a thiophene-2-carboxylate group. These groups are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been found to exhibit potent antimicrobial activity . They have shown significant inhibitory effects against a variety of Gram-positive and Gram-negative bacteria .

Antitubercular Activity

Recent research has highlighted the potential of benzothiazole-based compounds as effective anti-tubercular agents . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Anticancer Activity

Benzothiazole derivatives have been used in the development of potential anticancer agents . They have shown promising results against various cancer cell lines, including HepG2 liver cancer cells .

Antiviral Activity

Compounds containing the benzothiazole moiety have been found to be useful in the development of antiviral drugs . They have shown potent activity against various viruses, including dengue, flavivirus, and hepatitis C virus .

Neuroprotective Activity

Some benzothiazole derivatives have exhibited potent neuroprotective activity . They have been found to protect against neurotoxicity induced by amyloid-beta peptides .

Organic Light Emitting Diodes (OLEDs)

Benzothiazole-based compounds have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs) . These materials have shown strong emission, low turn-on voltages, and better electroluminescent performance than their ligand-based counterparts .

Synthesis of Novel Derivatives

Benzothiazole compounds have been used in the synthesis of novel derivatives . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of these derivatives using a one-pot C–C and C–N bond forming strategy .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to study the antibacterial potential of synthesized benzothiazole derivatives . This approach helps in understanding the relationship between the chemical structure of these compounds and their biological activity .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. Some benzothiazole derivatives have been found to exhibit cytotoxicity .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis and improving its properties .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12F3NO4S2/c1-11-14(30-22(29)16-7-4-10-32-16)9-8-12-18(28)17(20(23(24,25)26)31-19(11)12)21-27-13-5-2-3-6-15(13)33-21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHDBDUYZZONTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

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